

Application Note: Intracellular Quantification of Raltegravir Using Raltegravir-d4

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Compound of Interest

Compound Name: Raltegravir-d4

Cat. No.: B10814202

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Introduction

Raltegravir is a potent antiretroviral drug belonging to the class of HIV integrase strand transfer inhibitors. It effectively suppresses viral replication by preventing the integration of viral DNA into the host cell genome.[1][2][3] As the site of action for Raltegravir is intracellular, the quantification of its concentration within cells is crucial for pharmacokinetic studies, drug efficacy assessments, and the overall development of antiretroviral therapies.[1] This application note provides a detailed protocol for the quantification of intracellular Raltegravir in human peripheral blood mononuclear cells (PBMCs) using an ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **Raltegravir-d4** as an internal standard.

The described method is highly sensitive and has been validated for accuracy and precision, making it suitable for clinical and research applications where the precise measurement of intracellular drug concentrations is required.[1][2]

Principle of the Method

This method utilizes ultra-high performance liquid chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) to achieve high sensitivity and selectivity. PBMCs are first isolated from whole blood, and the intracellular components are extracted. **Raltegravir-d4** is added as an internal standard to account for variability during sample preparation and

analysis. The separation of Raltegravir and **Raltegravir-d4** is achieved on a C18 analytical column, followed by detection using multiple reaction monitoring (MRM) mode. The concentration of Raltegravir in the cell extract is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

- Raltegravir analytical standard
- **Raltegravir-d4** (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Phosphate-buffered saline (PBS)
- Ficoll-Paque PLUS
- Nyosil M25 oil
- Human whole blood containing EDTA

Experimental Protocols

Standard and Quality Control Sample Preparation

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Raltegravir and **Raltegravir-d4** in 50% acetonitrile/water.
- Working Stock Solutions:
 - Serially dilute the Raltegravir primary stock to prepare working standards. A 100 ng/mL working stock can be further diluted to create a series of 10X working standards.[1]

- Prepare a working internal standard solution of **Raltegravir-d4**.[\[1\]](#)
- Calibration Standards: Prepare calibration standards by spiking the appropriate amount of Raltegravir working solution into a blank matrix (70% methanol). The final concentration range for the calibration curve should be appropriate for the expected intracellular concentrations, for instance, from 0.0023 to 9.2 ng/mL.[\[1\]](#)
- Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation: PBMC Isolation and Lysis

Two methods for PBMC processing are presented below. The rapid spin-through-oil method is recommended to minimize drug efflux during processing, which can lead to an underestimation of the intracellular concentration.[\[1\]](#)

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs with cold PBS.
- Centrifuge the cells at 400 x g for 10 minutes to pellet the cells. Discard the supernatant, leaving approximately 1 mL.[\[1\]](#)
- Resuspend the cells in the residual PBS and transfer to a new 1.5 mL microcentrifuge tube.
- Centrifuge again at 400 x g for 10 minutes.[\[1\]](#)
- Remove the supernatant and resuspend the cell pellet in 500 µL of cold 70% methanol for cell lysis.[\[1\]](#)
- Vortex and sonicate the cell lysate for 30 minutes.[\[4\]](#)
- Centrifuge at 14,000 rpm for 10 minutes at 20 °C.[\[4\]](#)
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
- Isolate PBMCs as described in the conventional method (step 1).

- Resuspend the cells in 1 mL of cold PBS.
- Carefully layer the cell suspension onto 150 μ L of Nyosil M25 oil in a microcentrifuge tube.[1]
- Centrifuge the tubes at 17,000 x g for 1 minute at 4°C to pellet the cells through the oil layer. [1]
- Remove the aqueous PBS layer and wash the area above the oil twice with 1 mL of water.[1]
- Aspirate the water and the oil layer.
- Extract the cell pellet with 500 μ L of cold 70% methanol.[1]
- Vortex and sonicate the cell lysate for 30 minutes.[4]
- Centrifuge at 14,000 rpm for 10 minutes at 20 °C.[4]
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC System: UPLC system
- Column: Shim-pack XR-ODSII 2.0 mm \times 75 mm or equivalent[1]
- Column Temperature: 50°C[1]
- Autosampler Temperature: 15°C[1]
- Mobile Phase A: 0.1% Formic acid in water[1]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
- Flow Rate: 0.6 mL/min[1]
- Injection Volume: 20 μ L[4]
- Gradient Elution:

- Start with 25% B for 1 minute.
- Linear gradient from 25% to 90% B over 4 minutes.
- Wash with 100% B for 1 minute.
- Re-equilibrate at 25% B for 2 minutes.[\[1\]](#)
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[\[1\]](#)
- MRM Transitions:
 - Raltegravir: Q1: 445.2 m/z, Q3: 361.2 m/z[\[1\]](#)
 - **Raltegravir-d4**: Q1: 449.2 m/z, Q3: 365.2 m/z (Note: These are predicted transitions for **Raltegravir-d4** based on Raltegravir and should be confirmed empirically).

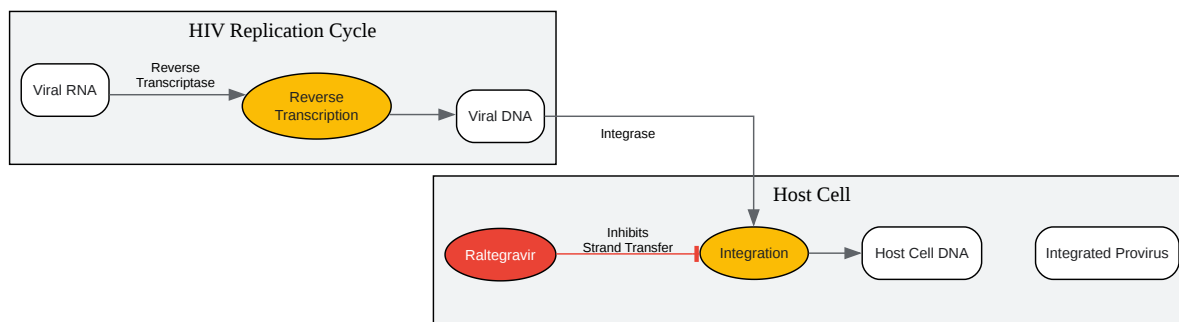
Data Presentation

Quantitative Data Summary

Parameter	Value	Reference
Linear Range	0.0023 - 9.2 ng/mL	[1] [2] [5]
Lower Limit of Quantification (LLOQ)	0.0023 ng/mL	[1]
Intra-day Precision (%CV)	< 15%	[1] [2] [5]
Inter-day Precision (%CV)	< 15%	[1] [2] [5]
Accuracy (%Deviation)	< 15% (except LLOQ)	[1] [2] [5]
LLOQ Precision (%CV)	< 20%	[1] [2] [5]
LLOQ Accuracy (%Deviation)	< 20%	[1] [2] [5]

Visualizations

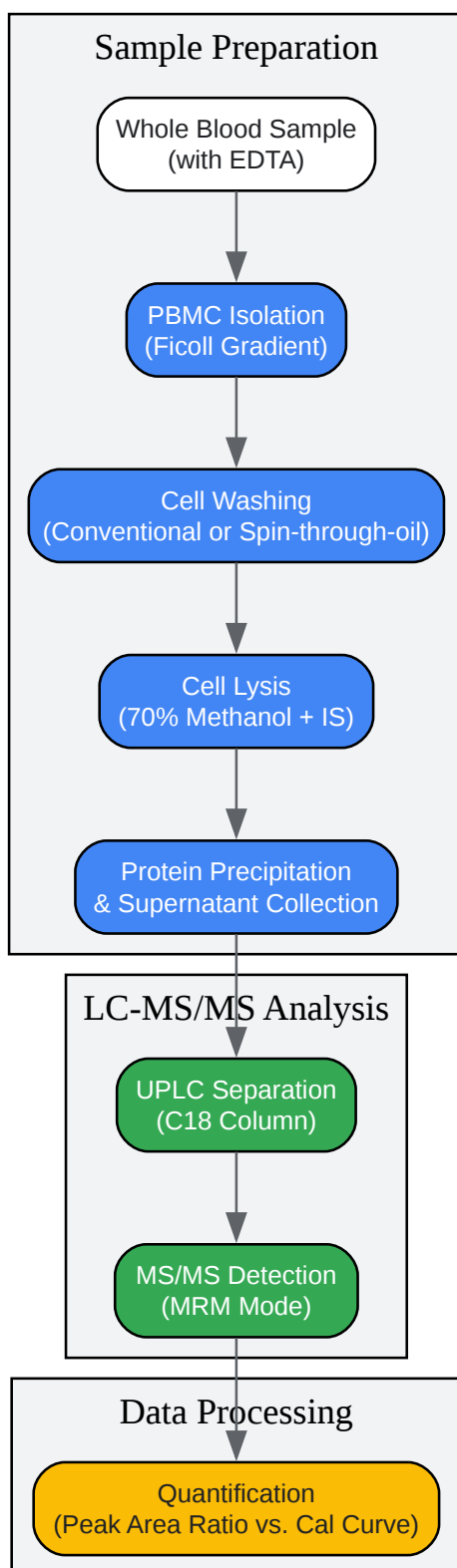
Raltegravir Mechanism of Action



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Caption: Mechanism of Raltegravir inhibiting HIV integrase.

Experimental Workflow for Intracellular Raltegravir Quantification



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Caption: Workflow for intracellular Raltegravir quantification.

Conclusion

The described UPLC-MS/MS method provides a robust and highly sensitive approach for the quantification of intracellular Raltegravir in human PBMCs. The use of a stable isotope-labeled internal standard, **Raltegravir-d4**, ensures high accuracy and precision. The detailed protocol for sample preparation, including a rapid spin-through-oil method, minimizes analytical variability and provides a reliable tool for researchers, scientists, and drug development professionals in the field of HIV research.

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